![molecular formula C12H14N2 B009142 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine CAS No. 104439-81-8](/img/structure/B9142.png)
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine, also known as DMPP, is a pyridine derivative that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a colorless liquid with a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied extensively for its potential applications in various fields, including agriculture, medicine, and neuroscience. In agriculture, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers. In medicine, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. In neuroscience, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain.
Mecanismo De Acción
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, which are ligand-gated ion channels that play a critical role in neurotransmission. Specifically, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine binds to the α4β2 subtype of nicotinic acetylcholine receptors, causing an influx of calcium ions into the cell and leading to depolarization. This mechanism of action is similar to that of nicotine, which also acts as an agonist of nicotinic acetylcholine receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine are similar to those of nicotine. 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to increase dopamine release in the brain, which is associated with reward and pleasure. It has also been shown to improve cognitive function and memory in animal models. In addition, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has been shown to have anti-inflammatory effects in the brain, which may be beneficial for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This allows for precise manipulation of these receptors in vitro and in vivo. However, one limitation of using 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals and researchers.
Direcciones Futuras
There are several future directions for research on 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine. One area of interest is the development of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine-based treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the use of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine as a tool to study the function of nicotinic acetylcholine receptors in the brain. Additionally, further research is needed to determine the safety and efficacy of 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine in humans. Overall, 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine has the potential to be a valuable tool for scientific research and a promising treatment for neurological disorders.
Métodos De Síntesis
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,5-dimethylpyrrole and 3-chloromethylpyridine in the presence of a base such as potassium carbonate. This method yields 3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine with a purity of up to 98%. Other methods include the reaction between 2,5-dimethylpyrrole and 3-acetylpyridine in the presence of a base, or the reaction between 2,5-dimethylpyrrole and 3-bromoacetylpyridine.
Propiedades
Número CAS |
104439-81-8 |
|---|---|
Nombre del producto |
3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine |
Fórmula molecular |
C12H14N2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-[(2,5-dimethylpyrrol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C12H14N2/c1-10-5-6-11(2)14(10)9-12-4-3-7-13-8-12/h3-8H,9H2,1-2H3 |
Clave InChI |
SFDVOLAIVHKTCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1CC2=CN=CC=C2)C |
SMILES canónico |
CC1=CC=C(N1CC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



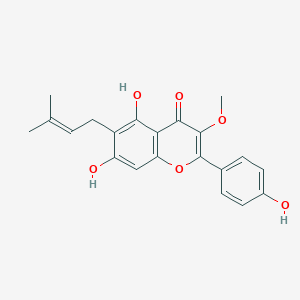

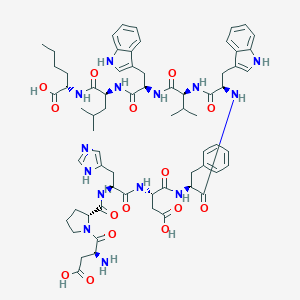

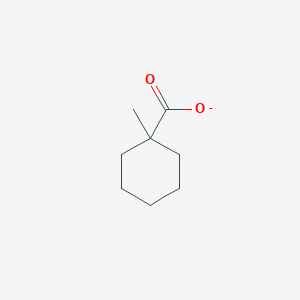
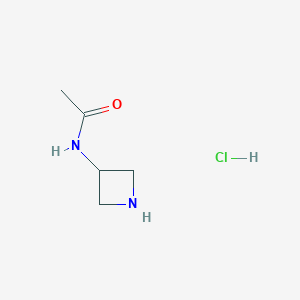

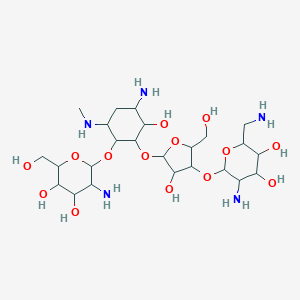
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)



